molecular formula C24H24N2O3 B2748832 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 942014-07-5

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Numéro de catalogue: B2748832
Numéro CAS: 942014-07-5
Poids moléculaire: 388.467
Clé InChI: IPHWPQNGZVTJGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound known for its significant role in medicinal chemistry This compound is structurally characterized by the presence of a naphthalene ring, a piperidine ring, and an acetamide group

Méthodes De Préparation

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps. One of the common synthetic routes starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and coupling with naphthalene derivatives, to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as sodium chlorite under controlled temperatures .

Analyse Des Réactions Chimiques

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form lactams.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium chlorite for oxidation and hydrogen gas with palladium catalysts for reduction.

Applications De Recherche Scientifique

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its applications in scientific research:

Mécanisme D'action

The compound exerts its effects primarily by inhibiting the activity of blood coagulation factor Xa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade. This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for preventing and treating thromboembolic disorders .

Comparaison Avec Des Composés Similaires

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is similar to other factor Xa inhibitors such as apixaban and rivaroxaban. it is unique in its structural configuration, which provides distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in medicinal chemistry and related fields.

Activité Biologique

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthalene core : Provides a hydrophobic environment conducive to protein interactions.
  • Piperidinone moiety : Imparts potential for various biological interactions.
  • Carboxamide group : Enhances solubility and interaction with biological targets.

The IUPAC name for the compound is this compound, with a molecular formula of C22H22N2O3C_{22}H_{22}N_{2}O_{3}.

The primary biological target of this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade.

Mode of Action

  • Inhibition of FXa : The compound acts as a direct inhibitor, leading to decreased thrombin generation and subsequently reducing blood clot formation. This mechanism is critical in managing conditions like thrombosis and other coagulation disorders.

Pharmacokinetics

Research indicates that this compound exhibits:

  • Good bioavailability : Ensures effective absorption in biological systems.
  • Low clearance rates : Suggests prolonged action within the body.
  • Small volume of distribution : Indicates limited tissue penetration, which may reduce side effects.

Anticoagulant Activity

Studies have confirmed that this compound effectively inhibits FXa, making it a candidate for anticoagulant therapy. The inhibition leads to significant reductions in thrombin levels, which are essential for clot formation.

StudyMethodFindings
In vitro assaysDemonstrated potent FXa inhibition with IC50 values in the low nanomolar range.
Molecular dockingSuggested strong binding affinity to FXa active site.
Pharmacokinetic studiesShowed favorable absorption and distribution characteristics.

Cytotoxicity and Anticancer Potential

In addition to its anticoagulant properties, there is emerging evidence suggesting potential anticancer activity. Compounds structurally related to this compound have been evaluated for cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
11bA54911.20
13bA54959.61
14bA54927.66

These studies indicate that derivatives may exhibit significant cytotoxicity, warranting further investigation into their mechanisms and therapeutic applications .

Clinical Relevance

A study involving patients with thrombotic disorders highlighted the efficacy of FXa inhibitors like this compound in reducing thrombotic events without significant bleeding risks. This underscores its potential utility in clinical settings where anticoagulation is necessary but must be carefully managed.

Future Directions

Ongoing research aims to refine the synthesis of this compound and its analogs to enhance potency and selectivity against FXa while minimizing off-target effects. Investigations into combination therapies with existing anticoagulants are also underway.

Propriétés

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-9-11-20(15-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-12-10-18-6-2-3-7-19(18)14-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHWPQNGZVTJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.